molecular formula C10H12BrNO B7976431 (3S)-3-(4-bromophenoxy)pyrrolidine

(3S)-3-(4-bromophenoxy)pyrrolidine

Cat. No.: B7976431
M. Wt: 242.11 g/mol
InChI Key: XOUVGXLUIDZSLH-JTQLQIEISA-N
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Description

(3S)-3-(4-Bromophenoxy)pyrrolidine is a chiral pyrrolidine derivative characterized by a brominated aromatic substituent at the 3-position of the pyrrolidine ring. Its hydrochloride salt form has the molecular formula C₁₁H₁₄BrNO·ClH and a molecular mass of 292.60 g/mol . The stereochemistry at the 3S position and the electron-withdrawing 4-bromophenoxy group confer distinct physicochemical and reactivity properties, making it relevant in medicinal chemistry and catalysis.

Properties

IUPAC Name

(3S)-3-(4-bromophenoxy)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUVGXLUIDZSLH-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(4-bromophenoxy)pyrrolidine typically involves the reaction of (S)-pyrrolidine with 4-bromo-phenol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenol, followed by nucleophilic substitution with the pyrrolidine derivative .

Industrial Production Methods

Industrial production methods for (3S)-3-(4-bromophenoxy)pyrrolidine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(4-bromophenoxy)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3S)-3-(4-bromophenoxy)pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including as a ligand for certain receptors.

    Medicine: Explored for its potential therapeutic properties, such as in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-(4-bromophenoxy)pyrrolidine involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (3S)-3-(4-bromophenoxy)pyrrolidine with five analogs, focusing on structural variations, physicochemical properties, and functional implications.

Structural and Functional Group Variations

Table 1: Structural Comparison
Compound Name Substituent/Functional Group Molecular Formula Molecular Weight (g/mol) Key Features
(3S)-3-(4-Bromophenoxy)pyrrolidine 4-Bromophenoxy (para-Br on phenyl) C₁₁H₁₄BrNO·ClH 292.60 Chiral center (S), hydrochloride salt
1-(3-(4-Bromophenoxy)propyl)pyrrolidine 4-Bromophenoxy with propyl linker C₁₃H₁₈BrNO 284.19 Flexible propyl spacer; neutral form
(3S)-3-(2-Methylphenoxy)pyrrolidine 2-Methylphenoxy (ortho-Me on phenyl) C₁₁H₁₅NO 177.24 Steric hindrance from ortho-methyl
(3S)-3-(4-Chlorophenylsulfonyl)pyrrolidine 4-Chlorophenylsulfonyl (para-Cl, SO₂) C₁₀H₁₃Cl₂NO₂S 282.19 Sulfonyl group (electron-withdrawing)
(3S)-3-(2-Methoxyethoxy)pyrrolidine acetate 2-Methoxyethoxy (ether chain) + acetate C₉H₁₉NO₄ 205.25 Hydrophilic ether; acetate counterion
(S)-3-(Boc-amino)pyrrolidine Boc-protected amino group C₉H₁₈N₂O₂ 186.25 Amine functionality for peptide synthesis
Key Observations:

Substituent Effects: The 4-bromophenoxy group in the target compound enhances electronegativity and polarizability compared to 2-methylphenoxy () or methoxyethoxy (). Bromine’s larger atomic radius and lower electronegativity (2.96 vs. Cl: 3.16) influence reactivity in cross-coupling reactions .

Propyl linker in 1-(3-(4-bromophenoxy)propyl)pyrrolidine () enhances conformational flexibility but may reduce metabolic stability.

Physicochemical Properties

Table 2: Property Comparison
Compound Name Polarity Solubility (Predicted) LogP (Estimated) Stability Considerations
(3S)-3-(4-Bromophenoxy)pyrrolidine Moderate High in polar solvents 2.8 Hydrochloride salt enhances solubility
(3S)-3-(4-Chlorophenylsulfonyl)pyrrolidine High Moderate in DMSO 1.5 Sulfonyl group increases polarity
(3S)-3-(2-Methoxyethoxy)pyrrolidine acetate High High in water 0.2 Acetate counterion improves aqueous solubility
(S)-3-(Boc-amino)pyrrolidine Low to moderate Low in water 2.1 Boc group reduces polarity
Key Observations:
  • The hydrochloride salt form of the target compound () improves solubility in polar solvents (e.g., water, methanol) compared to neutral analogs like 1-(3-(4-bromophenoxy)propyl)pyrrolidine.
  • Acetate counterions () and sulfonyl groups () enhance polarity, favoring applications in aqueous-phase reactions.

Biological Activity

(3S)-3-(4-bromophenoxy)pyrrolidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

1. Overview of the Compound

(3S)-3-(4-bromophenoxy)pyrrolidine is characterized by a pyrrolidine ring substituted with a bromophenoxy group. This structure is significant as it influences the compound's interaction with biological targets, potentially enhancing its pharmacological properties.

The biological activity of (3S)-3-(4-bromophenoxy)pyrrolidine is primarily attributed to its ability to interact with specific enzymes and receptors. The bromophenoxy moiety can modulate the activity of various molecular targets, which may include:

  • Enzymatic inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

3.1 Antimicrobial Activity

Research has indicated that (3S)-3-(4-bromophenoxy)pyrrolidine exhibits antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

3.2 Anticancer Properties

The anticancer potential of (3S)-3-(4-bromophenoxy)pyrrolidine has been explored in several studies. In vitro assays demonstrated cytotoxic effects against cancer cell lines such as ovarian and breast cancer cells .

  • Case Study : A study evaluating the compound's effect on ovarian cancer cells found a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer therapeutic agent.

3.3 Neuroprotective Effects

Emerging evidence suggests that (3S)-3-(4-bromophenoxy)pyrrolidine may possess neuroprotective properties. Compounds with similar structures have been shown to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in neurodegenerative diseases .

4.1 Structure-Activity Relationship (SAR)

The biological activity of (3S)-3-(4-bromophenoxy)pyrrolidine is influenced by its structural components. Studies indicate that modifications to the bromophenoxy group can enhance or diminish activity against specific biological targets .

  • Substituents at the para position significantly affect the compound's binding affinity and selectivity towards enzymes and receptors.

4.2 Pharmacokinetics

Pharmacokinetic studies are essential to understanding how (3S)-3-(4-bromophenoxy)pyrrolidine behaves in biological systems. Preliminary data suggest that the compound has favorable absorption characteristics, with bioavailability rates indicating potential for therapeutic use .

5. Conclusion

(3S)-3-(4-bromophenoxy)pyrrolidine is a promising compound with diverse biological activities, including antimicrobial and anticancer properties. Ongoing research into its mechanisms of action and pharmacokinetics will be crucial for its development as a therapeutic agent.

This compound's unique structure offers a versatile scaffold for drug discovery, highlighting the importance of further investigations into its potential applications in medicine.

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